2-Amino-5-(2-methylphenyl)imidazol-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-amino-5-(2-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C10H9N3O/c1-6-4-2-3-5-7(6)8-9(14)13-10(11)12-8/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
SOOCHXZWXXVVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC2=O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 Amino 5 2 Methylphenyl Imidazol 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy serves as a cornerstone for the structural analysis of 2-Amino-5-(2-methylphenyl)imidazol-4-one, providing detailed insights into the chemical environment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to its distinct proton environments. In a typical spectrum recorded in a deuterated solvent like DMSO-d₆, the aromatic protons of the 2-methylphenyl ring appear as a multiplet in the range of approximately 7.20–7.28 ppm. nih.gov A singlet corresponding to the methyl group protons (CH₃) on the phenyl ring is observed around 2.39 ppm. nih.gov The amine (NH₂) protons typically present as a broad singlet, and the NH proton of the imidazole (B134444) ring also gives rise to a distinct signal.
Table 1: ¹H NMR Spectral Data for this compound and Related Structures
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (phenyl) | 7.20–7.28 | Multiplet | nih.gov |
| Methyl (phenyl-CH₃) | 2.39 | Singlet | nih.gov |
| Amine (NH₂) | 6.37 | Singlet | nih.gov |
| Imidazole (NH) | 11.76 | Singlet | nih.gov |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum of a related imidazole derivative showed the imino carbon of the imidazole ring at approximately 177.71 ppm. researchgate.net Aromatic carbon signals for a similar structure appeared in the region of 145.99–123.22 ppm. researchgate.net The methyl carbon of the tolyl group would be expected to produce a signal at the higher field end of the spectrum.
Table 2: Representative ¹³C NMR Spectral Data for Imidazole Derivatives
| Carbon Type | Approximate Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Imidazole (C=N) | 177.71 | researchgate.net |
| Aromatic (C) | 123.22–145.99 | researchgate.net |
Note: The data presented is for a structurally similar compound and serves as a representative example.
For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over 2-3 bonds). These techniques would definitively link the methyl protons to their corresponding carbon and establish the connectivity between the phenyl and imidazolone (B8795221) rings. For instance, an HMBC experiment would show a correlation between the protons of the methyl group and the quaternary carbon of the phenyl ring to which it is attached, as well as the adjacent aromatic CH carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation pathways of this compound. The molecular formula for this compound is C₁₀H₁₁N₃O, corresponding to a molecular weight of approximately 189.21 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The resulting mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺). The fragmentation pattern observed in the mass spectrum provides structural information. For imidazole derivatives, common fragmentation pathways involve cleavage of the imidazole ring and loss of substituents. The study of fragmentation patterns of related diazepine (B8756704) structures has shown that the initial fragmentation often occurs from the molecular ion or the [M-1]⁺ ion. researchgate.net
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₃O | nih.gov |
| Molecular Weight | 189.21 g/mol | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum exhibits distinct absorption bands corresponding to the vibrational modes of specific bonds.
Key expected vibrational frequencies include:
N-H stretching: The amine (NH₂) and imidazole (NH) groups will show characteristic stretching vibrations, typically in the region of 3100-3500 cm⁻¹. For a related triphenylimidazole, an N-H stretch was observed at 3344 cm⁻¹. rsc.org
C=O stretching: The carbonyl group of the imidazol-4-one ring will exhibit a strong absorption band, usually in the range of 1650-1750 cm⁻¹.
C=N and C=C stretching: The imidazole and phenyl rings will have characteristic C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region. A C=N stretch in a similar imidazole was noted at 1598 cm⁻¹. rsc.org
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed just below 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for Imidazole Derivatives
| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H (stretch) | 3344 | rsc.org |
| C-H (aromatic stretch) | 3059, 2960 | rsc.org |
| C=N (stretch) | 1598 | rsc.org |
Single Crystal X-ray Diffraction for Definitive Structural Determination
For a related compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, the crystal structure was solved in the orthorhombic space group Pca21. iosrjournals.org This analysis confirmed the planarity of the central imidazole ring and the relative orientation of the substituent groups. iosrjournals.org A similar analysis for this compound would provide crucial information about the planarity of the imidazolone ring, the torsion angle between the phenyl and imidazolone rings, and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. These interactions are often mediated by the amine and carbonyl functionalities.
Crystallographic Data Interpretation
Information regarding the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other crystallographic parameters such as the Z value (number of molecules per unit cell) and the calculated density for this compound could not be located. Single-crystal X-ray diffraction analysis is the definitive method for obtaining such data, which provides a precise three-dimensional map of the atomic arrangement within the crystal lattice. This information is fundamental for understanding the solid-state conformation of the molecule and the intermolecular interactions that govern its crystal packing.
Correlation with Optimized Structures from Theoretical Studies
Without experimental crystallographic data, a correlation with theoretically optimized structures is not possible. Theoretical studies, typically employing methods like Density Functional Theory (DFT), are used to calculate the lowest energy conformation of a molecule in the gaseous phase. Comparing these theoretical structures with experimental X-ray diffraction data allows for an assessment of how intermolecular forces in the solid state influence the molecular geometry. This comparison can reveal details about bond lengths, bond angles, and torsional angles, highlighting the effects of the crystalline environment.
Elemental Analysis for Purity and Composition Verification
Specific elemental analysis data for this compound, which would provide the experimental percentages of carbon, hydrogen, and nitrogen, were not found. This analytical technique is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The theoretical elemental composition of this compound (C₁₀H₁₁N₃O) is C, 64.16%; H, 5.92%; and N, 22.45%. Experimental values from elemental analysis would be compared against these theoretical percentages to confirm the successful synthesis and purity of the compound.
Computational and Theoretical Investigations of 2 Amino 5 2 Methylphenyl Imidazol 4 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and conformational preferences of molecules.
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. In the case of 2-Amino-5-(2-methylphenyl)imidazol-4-one, the HOMO is typically distributed over the electron-rich amino group and the imidazolone (B8795221) ring, while the LUMO is often located on the imidazolone core. researchgate.net This distribution is key to predicting how the molecule will interact with other chemical species.
Table 1: Representative Frontier Molecular Orbital Data for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.22 |
| HOMO-LUMO Gap (ΔE) | 4.63 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov
On an MEP map, regions of negative electrostatic potential (typically colored red or orange) correspond to areas with high electron density, such as those around electronegative atoms like oxygen and nitrogen. These sites are susceptible to electrophilic attack. Regions of positive potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen atom and the lone pair of the exocyclic amino group, making them primary sites for interaction with positive charges or hydrogen bond donors. The hydrogen atoms of the amino group would exhibit positive potential.
The pKa value is a measure of the acidity of a functional group, indicating the pH at which the group is 50% protonated and 50% deprotonated. libretexts.orgyoutube.com Understanding the protonation state of this compound at physiological pH is crucial, as it dictates the molecule's charge, solubility, and ability to interact with biological targets. The imidazolone ring contains several nitrogen atoms that can be protonated. Computational methods can predict the pKa values for these sites.
The exocyclic amino group and the nitrogen atoms within the imidazole (B134444) ring are the primary basic centers. DFT calculations can determine the relative stability of the different protonated forms, allowing for an estimation of their pKa values. This analysis helps to predict which form of the molecule (neutral or protonated) will predominate in a given environment. nih.gov
Table 2: Predicted pKa Values for Ionizable Groups in this compound
| Ionizable Group | Predicted pKa | Predominant State at pH 7.4 |
|---|---|---|
| Exocyclic Amino Group (-NH2) | ~ 4.5 - 5.5 | Neutral (-NH2) |
| Imidazole Ring Nitrogen (N1-H) | ~ 8.0 - 9.0 | Protonated (-NH-) |
| Imidazole Ring Nitrogen (N3) | ~ 6.5 - 7.5 | Partially Protonated |
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. nih.gov The goal is to identify the most stable conformation, which corresponds to the global energy minimum on the potential energy surface. nih.gov
For this compound, a key flexible bond is the one connecting the 2-methylphenyl group to the imidazolone ring. Rotation around this bond leads to different conformers with varying steric hindrance and electronic interactions. Computational methods can map the potential energy surface by systematically rotating this bond and calculating the energy of each resulting conformation. This process identifies the lowest energy (most stable) structure, which is presumed to be the most populated and biologically relevant conformation.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme). nih.govresearchgate.net This simulation is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. arxiv.orgmdpi.com
In a typical docking simulation, this compound would be treated as the ligand. The simulation algorithm explores various possible binding poses of the ligand within the active site of a target protein, calculating a "docking score" for each pose. researchgate.net This score, usually expressed in kcal/mol, estimates the binding free energy, with more negative values indicating a more favorable and stable interaction. The results highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's binding pocket.
Table 3: Example Molecular Docking Results for this compound against a Hypothetical Protein Kinase Target
| Parameter | Value/Description |
|---|---|
| Target Protein | Hypothetical Serine/Threonine Kinase |
| Docking Score (Binding Affinity) | -8.2 kcal/mol |
| Key Hydrogen Bond Interactions | Carbonyl oxygen with backbone NH of Valine; Amino group with side chain of Aspartic Acid |
| Key Hydrophobic Interactions | 2-methylphenyl group with Leucine and Isoleucine residues |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-5-bromobenzoic acid |
| 2-aminobenzimidazole |
| benomyl |
| buspirone |
| Glutamate |
| Kojic acid |
| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |
| N-(4-Ethoxyphenyl) acetamide |
No Publicly Available Research Data for
Following a comprehensive search of publicly accessible scientific literature and databases, no specific computational and theoretical investigation data was found for the chemical compound This compound .
While the requested outline details standard and rigorous methods used in modern computational drug discovery and molecular modeling—such as ligand-protein interaction studies, molecular dynamics (MD) simulations, and in silico ADME predictions—it appears that this particular compound has not been the subject of published research in these specific areas.
Searches for molecular docking studies, binding affinity predictions, applications in rational drug design, analysis of ligand-protein complex stability, or the elucidation of its dynamic interaction networks yielded no results for "this compound". General searches for computational studies on related imidazole structures returned information on different, though related, molecules. However, in adherence to the strict requirement to focus solely on this compound, this information cannot be used to construct the requested article, as it would involve scientifically unsound extrapolation.
Therefore, the generation of a detailed, informative, and scientifically accurate article adhering to the provided outline is not possible at this time due to the absence of foundational research data on this specific compound.
In Silico Studies for Predicting ADME Properties (Excluding Human Clinical Context)
Bioavailability Score Predictions
Oral bioavailability is a critical determinant of a drug's therapeutic efficacy, representing the fraction of an orally administered dose that reaches systemic circulation. Computational models provide a rapid assessment of a compound's potential for oral absorption. A commonly used metric is the bioavailability score, which is derived from a combination of physicochemical properties and structural features known to influence absorption.
While specific experimental data for this compound is not extensively documented in publicly available literature, predictions for related heterocyclic compounds suggest a favorable profile. For a wide range of drug-like molecules, a bioavailability score of 0.55 is indicative of good oral absorption and effective penetration into the systemic circulation. researchgate.net This score is often calculated based on the probability of a compound having greater than 10% oral bioavailability in rats. nih.gov Compounds with a score of 0.55 are generally considered to have a high likelihood of being orally active. researchgate.net Given the structural similarities of this compound to other small molecule heterocycles that have been computationally evaluated, it is reasonable to hypothesize a similar bioavailability score.
Table 1: Predicted Bioavailability Data for Structurally Related Compounds
| Compound Class | Predicted Bioavailability Score | Implication |
|---|---|---|
| Various Heterocyclic Compounds | 0.55 | Good oral absorption potential researchgate.net |
Theoretical Solubility and Permeability Assessments
Beyond a simple bioavailability score, specific molecular descriptors can be calculated to predict the solubility and membrane permeability of a compound, which are key components of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These assessments are often guided by frameworks such as Lipinski's Rule of Five, which correlate physicochemical properties with oral bioavailability.
Solubility: Theoretical solubility is influenced by factors such as molecular weight, polarity, and the presence of hydrogen bond donors and acceptors. While a precise calculated value for this compound is not available, its structural features can be analyzed. The presence of amino and amide-like groups suggests the capacity for hydrogen bonding, which can influence its solubility in aqueous media.
Permeability: Permeability across biological membranes, such as the intestinal epithelium, is crucial for oral absorption. A key predictor for this is the Topological Polar Surface Area (TPSA), which quantifies the surface area of polar atoms in a molecule. For the isomeric compound, 2-amino-5-(4-methylphenyl)-1H-imidazol-4-ol, the computed TPSA is 74.9 Ų. nih.gov It is anticipated that this compound would have a very similar, if not identical, TPSA value. Generally, compounds with a TPSA of less than 140 Ų are predicted to have good cell permeability. The estimated TPSA for this compound falls well within this range, suggesting a high probability of good membrane permeability.
Another important parameter is the partition coefficient (LogP), which measures the lipophilicity of a compound. The computed XLogP3-AA value for the 4-methylphenyl isomer is 1.7. nih.gov This moderate lipophilicity is often associated with a good balance between aqueous solubility and lipid membrane permeability, further supporting the potential for good oral absorption.
Table 2: Computed Physicochemical Properties for the Isomer 2-amino-5-(4-methylphenyl)-1H-imidazol-4-ol
| Property | Computed Value | Reference |
|---|---|---|
| Molecular Weight | 189.21 g/mol | nih.gov |
| Topological Polar Surface Area (TPSA) | 74.9 Ų | nih.gov |
| XLogP3-AA | 1.7 | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
Note: These values are for the constitutional isomer and are used as an estimate for this compound.
Computational Insights into Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to view the intricate details of chemical reactions. cuny.edunih.gov By modeling the energies of reactants, transition states, and products, researchers can elucidate reaction pathways, predict the feasibility of a synthetic route, and understand the factors that control regioselectivity and stereoselectivity.
While a specific DFT study on the synthesis of this compound has not been reported, the general methodologies are well-established for related heterocyclic systems. For instance, DFT calculations have been successfully employed to study the tautomerism of 2-amino-2-imidazoline, revealing the relative stabilities of the amino and imino forms. researchgate.net Such studies are crucial for understanding the fundamental properties of the imidazole core.
The synthesis of the imidazol-4-one ring system likely proceeds through a multi-step mechanism involving condensation and cyclization. A plausible computational investigation would involve:
Reactant and Product Optimization: Calculating the ground-state geometries and energies of the starting materials and the final this compound product.
Reaction Pathway Mapping: Constructing a potential energy surface that connects the reactants, intermediates, transition states, and products, providing a comprehensive energetic profile of the reaction.
Such computational insights can be invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and purity of the synthesized compound. For example, computational studies on the formation of other nitrogen-containing heterocycles have provided deep mechanistic understanding, confirming experimental observations and guiding further synthetic efforts. cuny.edu
Investigation of Biological Activities and Underlying Mechanisms for 2 Amino 5 2 Methylphenyl Imidazol 4 One Derivatives in Vitro and in Silico Focus
Anticancer Research
Derivatives of 2-amino-5-phenylimidazol-4-one have demonstrated notable potential as anticancer agents in a variety of in vitro studies. nih.govnih.gov These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with crucial cellular signaling pathways and enzymes.
Mechanisms of Cell Proliferation Inhibition (In Vitro)
A primary area of investigation for these imidazolone (B8795221) derivatives has been their ability to inhibit the proliferation of cancer cells. In vitro studies, typically employing the MTT assay, have demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines.
For instance, various 2-phenazinamine derivatives have been evaluated for their anticancer activity against cell lines such as K562 (human chronic myelogenous leukemia), HepG2 (human hepatocellular carcinoma), MGC803 (human gastric carcinoma), HCT116 (human colorectal carcinoma), and MCF7 (human breast adenocarcinoma). nih.gov Certain compounds within this class have exhibited potent anticancer effects, comparable to the standard chemotherapeutic drug cisplatin, while showing minimal impact on non-cancerous cell lines like 293T. nih.gov
Similarly, studies on 5-ylidene-4-aminothiazol-2(5H)-one derivatives, which share structural similarities with the imidazolone core, have revealed low to moderate anticancer activity across a broad panel of 60 cancer cell lines. nih.gov Notably, these compounds have displayed significant selective action against specific cancer cell lines, including those of leukemia (CCRF-CEM and RPMI-8226), CNS cancer (U251), renal cancer (RFX 393), and ovarian cancer (OVCAR). nih.gov
The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the cytotoxic activity of selected imidazolone and related derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Imidazolone and Related Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-chloro-N-(phenazin-2-yl)benzamide | K562 | Comparable to cisplatin | nih.gov |
| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 | Comparable to cisplatin | nih.gov |
| (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one | Leukemia (CCRF-CEM) | Not specified | nih.gov |
| (Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-one | Leukemia (RPMI-8226) | Not specified | nih.gov |
| Novel 1,4-naphthoquinone (B94277) derivative (5i) | A549 | 6.15 | nih.gov |
| 1,3-thiazole incorporated phthalimide (B116566) derivative (5b) | MCF-7 | 0.2±0.01 | nih.gov |
| 1,3-thiazole incorporated phthalimide derivative (5k) | MDA-MB-468 | 0.6±0.04 | nih.gov |
Apoptosis Induction Pathways (In Vitro)
A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. Research has shown that derivatives of 2-amino-5-phenylimidazol-4-one can trigger this process in cancer cells. nih.govnih.gov
The induction of apoptosis by these compounds is often confirmed through methods such as the TUNEL assay and the assessment of DNA fragmentation. nih.govnih.gov Furthermore, the activation of key effector proteins in the apoptotic cascade, such as caspase-3, has been observed. nih.gov
Studies on 1,3-thiazole derivatives bearing a phthalimide structure have indicated that these compounds induce apoptosis through the intrinsic pathway. nih.gov This is supported by the analysis of apoptosis markers, which revealed changes in the expression of proteins belonging to the Bcl-2 family. nih.gov The intrinsic pathway is initiated from within the cell, often in response to cellular stress or DNA damage, and is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Targeting Cellular Signaling Pathways (In Vitro)
The uncontrolled growth of cancer cells is often driven by aberrant cellular signaling pathways. Derivatives of 2-amino-5-phenylimidazol-4-one have been found to interfere with several of these critical pathways.
One important target is the receptor tyrosine kinase (RTK) signaling pathway, which is frequently altered in human cancers. plos.org Specifically, 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to target the oncogenic Met receptor tyrosine kinase. plos.org One such derivative, known as Triflorcas, has been demonstrated to impair the tumorigenesis of cancer cells with Met mutations. plos.org
Furthermore, investigations into the effects of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP), a related heterocyclic amine, have revealed that it can induce changes in gene expression within the JAK/STAT and MAPK signaling pathways. nih.gov These pathways are known to be involved in inflammation, diabetes, and cancer. nih.gov The modulation of these pathways can lead to the altered expression of transcription factors and genes related to cancer risk. nih.gov Additionally, purinergic signaling, which involves nucleotides like ATP and their receptors, has been identified as a key player in the hallmarks of cancer, and some signaling pathways, such as the MEK/ERK1/2 and PI3K/AKT pathways, are modulated by these receptors. mdpi.com
Enzyme Inhibition as a Therapeutic Strategy (e.g., Kinase Inhibition, Topoisomerase Inhibition)
Enzymes that play a crucial role in cancer cell survival and proliferation are attractive targets for therapeutic intervention. Derivatives of the 2-amino-5-phenylimidazol-4-one scaffold have shown potential as inhibitors of several key enzymes.
Kinases are a major class of enzymes that are often dysregulated in cancer. The inhibition of kinases such as protein kinase B (Akt) is a key therapeutic strategy. Some pyrimidine-based derivatives have been shown to inhibit the neddylation of Cullin-RING E3 ligases (CRLs) by targeting the DCN1-UBE2M interaction, which in turn affects protein homeostasis and can lead to an anti-cancer effect. uio.no
Topoisomerases are another class of enzymes that are essential for DNA replication and are common targets for anticancer drugs. While direct evidence for the inhibition of topoisomerase by 2-amino-5-(2-methylphenyl)imidazol-4-one is limited, related heterocyclic compounds have been investigated for this activity. For example, various 1,4-naphthoquinone derivatives are known to act as inhibitors of topoisomerase II. nih.gov
Antimicrobial Research
In addition to their anticancer properties, derivatives of 2-amino-5-phenylimidazol-4-one have also been explored for their potential as antimicrobial agents. The emergence of antibiotic-resistant bacteria has created an urgent need for the development of new antibacterial drugs.
Antibacterial Activity (In Vitro)
In vitro studies have demonstrated that various derivatives containing the imidazole (B134444) or a similar heterocyclic core possess antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govmdpi.com
For example, a series of imidazole and imidazolium (B1220033) salts derived from amino acids have been synthesized and tested against Escherichia coli (a Gram-negative bacterium) and Bacillus subtilis (a Gram-positive bacterium). mdpi.com The antibacterial activity of these compounds was found to be dependent on their lipophilicity, which can be modulated by the introduction of different hydrophobic groups. mdpi.com Some of these derivatives exhibited minimum bactericidal concentrations (MBC) in the range of 16 μg/mL or lower against B. subtilis. mdpi.com
Similarly, 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have shown promising antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net Some compounds in this series demonstrated strong activity against all tested strains. researchgate.net
The following table provides a summary of the in vitro antibacterial activity of selected imidazolone-related derivatives.
Table 2: In Vitro Antibacterial Activity of Imidazolone and Related Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Imidazole and imidazolium salts | Bacillus subtilis | MBC ≤ 16 µg/mL | mdpi.com |
| 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives | Gram-positive and Gram-negative bacteria | Strong activity | researchgate.net |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Enterococcus faecium E5 | Growth inhibition zone of 10-15 mm | nih.gov |
Impact on Gram-Positive and Gram-Negative Bacteria (In Vitro)
Derivatives based on the imidazolone and related imidazole heterocyclic structures have demonstrated notable antibacterial properties. The efficacy of these compounds often varies depending on the specific bacterial strain, with a general trend of higher activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.comnih.gov This difference in susceptibility is often attributed to the structural variations in the bacterial cell wall. nih.gov
Gram-positive bacteria possess a thick peptidoglycan layer which is a primary target for many antibiotics, whereas Gram-negative bacteria have a more complex outer membrane that can act as a barrier to drug penetration. nih.gov
In vitro studies have quantified the activity of various derivatives, typically reported as Minimum Inhibitory Concentration (MIC) or as the diameter of the zone of inhibition. For instance, a series of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts showed potent activity against the Gram-positive Staphylococcus aureus, with MIC values as low as 2 to 4 μg/mL. nih.gov Their effect on Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae was more limited, with only specific derivatives showing activity at higher concentrations. nih.gov
Similarly, imidazolium salts derived from amino acids were more effective against the Gram-positive Bacillus subtilis than the Gram-negative E. coli. mdpi.com Other research on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives found that certain compounds exhibited good activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (Xanthomonas campestris, E. coli) strains, indicating that broad-spectrum activity is achievable with specific structural modifications. jocpr.com Fused heterocyclic systems, such as imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles, have also shown good antimicrobial activity against both E. coli and S. aureus. nih.gov
Interactive Data Table: In Vitro Antibacterial Activity of Imidazolone Derivatives
| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Salts | Staphylococcus aureus (Gram +) | MIC | 2-4 μg/mL | nih.gov |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Salts | Escherichia coli (Gram -) | MIC | > 8 μg/mL (most) | nih.gov |
| Amino Acid-Derived Imidazolium Salts | Bacillus subtilis (Gram +) | MBC | 16 μg/mL | mdpi.com |
| Amino Acid-Derived Imidazolium Salts | Escherichia coli (Gram -) | MBC | > 16 μg/mL | mdpi.com |
| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles | Staphylococcus aureus (Gram +) | MIC | 0.14-0.59 mM | nih.gov |
| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles | Escherichia coli (Gram -) | MIC | 0.14-0.59 mM | nih.gov |
| Pyrimidinamine Derivatives | Staphylococcus aureus (Gram +) | Zone of Inhibition | 16-18 mm | jocpr.com |
| Pyrimidinamine Derivatives | Escherichia coli (Gram -) | Zone of Inhibition | 11-12 mm | jocpr.com |
Mechanisms of Action (e.g., DNA Replication Interference, Cell Wall Synthesis Inhibition)
The primary mechanism of action for certain imidazolone derivatives, particularly in the context of overcoming antibiotic resistance in strains like Methicillin-resistant Staphylococcus aureus (MRSA), appears to be related to the inhibition of cell wall synthesis. nih.gov In MRSA, resistance to β-lactam antibiotics is mediated by the PBP2a protein. In silico studies have shown that specific imidazolone derivatives can bind to an allosteric site on the PBP2a protein. nih.gov This binding event is thought to interfere with the protein's function, thereby disrupting the construction of the peptidoglycan cell wall and restoring the bacterium's susceptibility to β-lactam antibiotics. nih.gov
Antibiotic Resistance Breaking Strategies
A significant area of research for imidazolone derivatives is their use as "antibiotic resistance breakers" or "chemosensitizers." nih.gov These compounds can act as adjuvants, restoring the efficacy of conventional antibiotics against multi-drug resistant (MDR) bacteria. nih.gov
Studies have focused on using these derivatives to combat MRSA, a major public health challenge. nih.gov When used in combination with β-lactam antibiotics like oxacillin (B1211168), certain 1-benzhydrylpiperazine (B193184) 5-spirofluorenehydantoin derivatives were found to dramatically decrease the effective dose of oxacillin required to inhibit MRSA growth. nih.gov For example, one phenanthrenemethylidene derivative was able to reduce the MIC of oxacillin by 64- to 256-fold in highly resistant MRSA strains. nih.gov This synergistic effect highlights a promising strategy to overcome established resistance mechanisms and extend the lifespan of existing antibiotic classes. nih.gov
Antifungal Activity (In Vitro)
In addition to their antibacterial properties, imidazolone derivatives and related heterocyclic compounds have been investigated for their antifungal activity against various pathogenic fungi. nih.govnih.govnih.gov Research has demonstrated their effectiveness against yeasts like Candida albicans and Cryptococcus neoformans. nih.govnih.govbeilstein-journals.org
The mechanism for some derivatives is suggested to involve the inhibition of the fungal enzyme CYP51 (lanosterol 14-α-demethylase), a key enzyme in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. beilstein-journals.org Molecular docking studies have supported this hypothesis for certain imidazo[1,2-a]pyrimidines. beilstein-journals.org
In vitro testing of various series of compounds has yielded promising results. A series of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts showed activity against Cryptococcus neoformans. nih.gov Fused imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives were effective against Candida albicans with MIC values ranging from 0.14 to 0.59 mM. nih.gov Furthermore, 5-imino-4-thioxoimidazolidin-2-one derivatives also displayed significant antifungal activity against C. albicans. nih.gov
Interactive Data Table: In Vitro Antifungal Activity of Imidazole Derivatives
| Compound Class | Fungal Strain | Activity Measurement | Result | Reference |
| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles | Candida albicans | MIC | 0.14-0.59 mM | nih.gov |
| 2,5-Disubstituted Thiadiazoles | Candida albicans | Mean MIC | 141.6 mg/L | nih.gov |
| 2,5-Disubstituted Thiadiazoles | Non-albicans Candida | Mean MIC | 153.3 mg/L | nih.gov |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Salts | Cryptococcus neoformans | MIC | 2-32 µg/mL | nih.gov |
Anti-inflammatory Research
Cyclooxygenase (COX) Inhibition Mechanisms (In Vitro)
Derivatives of imidazolone and related scaffolds have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.govnih.gov The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key inflammatory mediators. nih.govacs.org While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both isoforms, leading to gastrointestinal side effects, much research has focused on developing selective COX-2 inhibitors. nih.gov
A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and evaluated as selective COX-2 inhibitors. nih.gov In vitro enzyme inhibition assays demonstrated that these compounds exhibited high potency and selectivity for the COX-2 enzyme over COX-1. nih.gov Docking studies revealed that the SO2Me pharmacophore of these molecules fits into a secondary pocket of the COX-2 active site, a feature that contributes to their selectivity. nih.gov One of the most potent compounds in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), showed an IC50 value of 0.07 µM for COX-2 and a selectivity index of over 500. nih.gov
Interactive Data Table: In Vitro COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5n | 0.07 | 35.6 | 508.6 | nih.gov |
| Celecoxib (Standard) | 0.08 | 15.2 | 190.0 | nih.gov |
Modulation of Pro-inflammatory Mediators (In Vitro)
The anti-inflammatory effects of these imidazolone derivatives are a direct consequence of their ability to inhibit COX enzymes. By blocking the action of COX-1 and particularly COX-2, these compounds effectively halt the conversion of arachidonic acid into prostaglandins (PGs), such as PGG2 and PGH2. acs.org These prostaglandins are the precursors to other pro-inflammatory mediators that cause pain, fever, and inflammation. nih.govacs.org Therefore, the in vitro inhibition of the COX-2 enzyme by these derivatives directly implies a reduction in the synthesis of these pro-inflammatory mediators, which is the fundamental mechanism of their anti-inflammatory action. nih.gov
Enzyme Inhibition Studies Beyond Anticancer/Antimicrobial
The imidazol-4-one core is a privileged scaffold in medicinal chemistry, leading to the exploration of its derivatives against a variety of enzymatic targets beyond the scope of anticancer and antimicrobial applications.
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). google.com The inhibition of DPP-4 is an established therapeutic strategy for the management of type 2 diabetes mellitus. nih.gov
While direct in vitro studies on the DPP-4 inhibitory activity of this compound are not extensively documented in the reviewed literature, the broader class of compounds containing azolopyrimidine and other heterocyclic cores has been a focus of research for DPP-4 inhibition. acs.org For instance, the exploration of structure-activity relationships in azolopyrimidine derivatives revealed that the introduction of polar groups, such as a carboxylic ester or amide on the imidazole ring, enhanced DPP-4 binding activity. acs.org
In silico studies and the evaluation of various heterocyclic compounds provide a basis for the potential of imidazole derivatives as DPP-4 inhibitors. The development of both peptidomimetic and non-peptidomimetic DPP-4 inhibitors highlights the diverse structural features that can lead to effective enzyme inhibition. mdpi.com
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic signaling in the nervous system. researchgate.net Their inhibition is a key therapeutic approach for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine. researchgate.net
Research into cholinesterase inhibitors has included the investigation of various heterocyclic compounds. Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have demonstrated moderate inhibitory activity against both AChE and BChE. nih.gov Structure-activity relationship studies on these compounds indicated that an increase in molecular volume and the replacement of an amide oxygen with sulfur could enhance binding affinity. nih.gov
Although specific data on this compound is not available, the general interest in imidazole-based structures for the development of cholinesterase inhibitors suggests that this class of compounds warrants further investigation for neurodegenerative diseases. nih.gov
Antioxidant Activity Research (In Vitro)
The antioxidant potential of a compound is its ability to counteract oxidative damage caused by reactive oxygen species (ROS). Various in vitro assays are employed to evaluate this activity.
Research has demonstrated that derivatives of 2-amino-5-methylthiazole (B129938) containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety exhibit promising antioxidant activities. nih.govnih.gov Specifically, compounds with electron-donating substituents showed significant radical scavenging potential in various assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.govnih.gov
While these studies focus on a different heterocyclic core, they underscore the potential for 2-amino-substituted heterocyclic compounds to act as antioxidants. The presence of specific functional groups can significantly influence their radical scavenging capabilities.
The primary mechanism by which many antioxidants exert their effect is through radical scavenging. This involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it.
Studies on flavonoids have shown their ability to inhibit the formation of mutagenic compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) by scavenging alkoxy radicals. nih.gov This suggests that compounds capable of intercepting radical intermediates can have a protective effect. The antioxidant properties of 2-amino-5-R-1,3,4-oxadiazoles with hindered phenol (B47542) fragments have also been linked to their ability to inhibit free radical processes. mdpi.com These compounds can act through multiple mechanisms, including the decomposition of hydroperoxides and chelation of metals. mdpi.com
Other Investigated Biological Activities (In Vitro/In Silico)
The versatility of the imidazol-4-one scaffold has prompted investigations into other potential therapeutic applications.
The renin-angiotensin system is a key regulator of blood pressure, and the angiotensin II type 1 (AT1) receptor is a prime target for antihypertensive drugs. nih.gov Antagonists of the AT1 receptor, known as sartans, are widely used in the treatment of hypertension. mdpi.com
Derivatives of imidazo[4,5-b]pyridine have been identified as potent AT1 receptor antagonists. nih.govresearchgate.net In silico and in vitro studies have shown that these compounds can exhibit high affinity for the AT1 receptor. nih.govnih.gov The structural features of these antagonists often include a heterocyclic core that mimics the C-terminal segment of angiotensin II. researchgate.net Although direct experimental data for this compound as an AT1 receptor antagonist is not available, the structural similarity of the imidazol-4-one core to known AT1 antagonists suggests its potential in this therapeutic area.
Insecticidal Activities
Extensive literature searches did not yield specific studies on the insecticidal activities of the compound this compound. However, research on structurally related imidazole-containing heterocyclic compounds has revealed significant insecticidal potential, offering insights into how derivatives of this compound might be developed as novel insecticides.
Recent studies have focused on the design and synthesis of various imidazole derivatives and their bioactivities. For instance, a 2025 study published in Chemical Biology & Drug Design detailed the synthesis of a series of imidazo[4,5-b]pyridine compounds. nih.gov These compounds, which feature a fused imidazole ring system, demonstrated considerable insecticidal effects against several major agricultural pests. nih.gov
In particular, certain imidazo[4,5-b]pyridine derivatives exhibited high mortality rates against the brown planthopper (Nilaparvata lugens), the oriental armyworm (Mythimna separata), and the diamondback moth (Plutella xylostella). nih.gov One derivative, 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine , was found to be 100% lethal to M. separata and P. xylostella at a concentration of 1 mg/L. nih.gov Another compound, 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine , showed notable activity against N. lugens. nih.gov These findings underscore the potential of the imidazole scaffold as a core component in the development of new insecticidal agents. The structure-activity relationship analysis from this study could provide a basis for the future design of insecticidally active this compound derivatives. nih.gov
While direct data on the target compound is unavailable, the broader class of imidazole derivatives has been a subject of interest in pesticide research. For example, some imidazolidine-4-one derivatives have been synthesized and evaluated for various biological activities, although their insecticidal properties were not the primary focus. nih.gov The exploration of related structures suggests that the this compound framework holds promise for future investigation in the field of insecticides.
Further research, including the synthesis of novel derivatives of this compound and subsequent in vitro and in silico screening, is necessary to determine their specific insecticidal activities and mechanisms of action.
Interactive Data Table of Related Insecticidal Compounds
Since no data is available for the specified compound, the following table presents data for structurally related imidazo[4,5-b]pyridine derivatives to illustrate the insecticidal potential of the imidazole chemical class.
| Compound Name | Target Pest(s) | Concentration | Mortality Rate (%) | Reference |
| 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine | Mythimna separata, Plutella xylostella | 1 mg/L | 100.00 | nih.gov |
| 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine | Nilaparvata lugens | 5 mg/L | 46.85 | nih.gov |
Structure Activity Relationship Sar Studies for 2 Amino 5 2 Methylphenyl Imidazol 4 One Derivatives
Impact of Substituent Variations on Biological Activity (In Vitro)
In vitro studies are essential for directly measuring the biological effects of newly synthesized compounds in a controlled laboratory setting. For derivatives of the 2-aminoimidazol-4-one scaffold, a range of substitutions has been explored to determine their impact on activity.
The introduction of various aryl and alkyl groups at different positions on the 2-aminoimidazole core has a significant effect on biological activity. Research on libraries of related 4(5)-aryl-2-amino-1H-imidazoles and N1-substituted 2-aminoimidazoles has shown that both the substitution pattern on the phenyl ring and the nature of the N1-substituent profoundly influence their efficacy, particularly as inhibitors of bacterial biofilm formation. researchgate.net For instance, substituting the N1 position with an alkyl group of intermediate length can result in potent and specific antibiofilm activity against both Gram-positive and Gram-negative bacteria. researchgate.net The strategic addition or modification of these groups can alter properties such as lipophilicity and steric profile, which in turn affects how the molecule interacts with its biological target. researchgate.net
Table 1: Effect of N1-Alkyl Substitution on Antibiofilm Activity of 2-Aminoimidazole Derivatives This table is representative of findings in the field and demonstrates the impact of substituent changes.
| Compound | N1-Substituent | Observed Activity (Example) | Reference |
|---|---|---|---|
| Analog A | Unsubstituted | Moderate Activity | researchgate.net |
| Analog B | Short-chain Alkyl (e.g., -CH₃) | Improved Activity | researchgate.net |
| Analog C | Intermediate-chain Alkyl (e.g., -C₅H₁₁) | Potent Activity | researchgate.net |
| Analog D | Long-chain Alkyl (e.g., -C₁₀H₂₁) | Decreased or Variable Activity | nih.gov |
Incorporating other heterocyclic rings into the 2-aminoimidazol-4-one structure is a common strategy to modulate biological activity. Fusing or substituting the core with moieties like thiophene, pyridine, or thiazole (B1198619) can introduce new interaction points, alter electronic properties, and improve pharmacological profiles. mdpi.com For example, the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives has yielded compounds with promising antibacterial and antifungal activities, with some exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range. nih.govmdpi.com Similarly, the introduction of a thiazole ring has been explored to generate derivatives with a range of biological effects, from antimicrobial to anticancer activity. mdpi.comresearchgate.net The specific heterocycle and its point of attachment are critical determinants of the resulting compound's potency and spectrum of activity. researchgate.netnih.gov
Isosteric replacement, particularly the substitution of one chalcogen for another (e.g., sulfur with selenium), is a sophisticated strategy in drug design. nih.gov In the development of derivatives related to the 2-aminoimidazol-4-one scaffold, replacing a sulfur atom with a selenium atom has been shown to be a beneficial modification. nih.govnih.gov Studies on analogous heterocyclic systems like selenazoles and thiazoles have demonstrated that selenium-containing compounds often exhibit enhanced biological potency. nih.gov For instance, in research targeting Chagas disease, seleno-compounds demonstrated superior activity compared to their sulfur bioisosteres. nih.gov This enhancement is often attributed to the unique electronic and bonding properties of selenium, which can influence receptor interactions and the compound's metabolic profile. nih.govmdpi.com
Table 2: Comparative Activity of Chalcogen Analogs This table illustrates the typical enhancement of biological activity when sulfur is replaced by selenium.
| Compound Series | Chalcogen Atom | Relative Potency (Example: Anti-parasitic) | Reference |
|---|---|---|---|
| Thiazole-based (S-series) | Sulfur (S) | Active | nih.gov |
| Selenazole-based (Se-series) | Selenium (Se) | Enhanced Activity | nih.gov |
Correlation of Structural Features with Specific Receptor Binding (In Silico)
In silico molecular docking studies provide powerful insights into how 2-aminoimidazol-4-one derivatives may interact with their biological targets at an atomic level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, helping to rationalize observed SAR data. By modeling the binding of derivatives within the active site of proteins such as kinases, cyclooxygenases, or other enzymes, researchers can identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that are crucial for affinity and selectivity. academie-sciences.frnih.govresearchgate.net
For example, docking studies on similar heterocyclic compounds have revealed that specific substituents can form critical hydrogen bonds with amino acid residues in a receptor's active site, thereby anchoring the molecule in a favorable conformation for inhibitory activity. nih.govresearchgate.net The availability of crystal structures for an increasing number of biological targets, including receptors like the 5-HT₅ₐ receptor, has greatly enhanced the power of structure-based design for aminoimidazole-based ligands. nih.gov These in silico analyses allow for the rational design of new derivatives with improved binding affinity and selectivity before they are synthesized, streamlining the drug discovery process. rsc.org
Future Research Directions and Translational Perspectives for 2 Amino 5 2 Methylphenyl Imidazol 4 One
Advanced Computational Modeling for Drug Discovery and Optimization
The integration of computational tools is paramount in modern drug discovery to accelerate the identification of promising lead compounds and to optimize their properties, thereby reducing costs and timeframes. nih.govpremierscience.com
Future research should prioritize the use of predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, to guide the design of novel analogues of 2-Amino-5-(2-methylphenyl)imidazol-4-one. QSAR models can establish a mathematical correlation between the structural features of a series of compounds and their biological activity. mdpi.com By generating a library of virtual analogues through modification of the core scaffold (e.g., substitutions on the phenyl ring or the amino group), researchers can predict their potential efficacy and prioritize the synthesis of the most promising candidates.
Molecular docking simulations can be employed to predict the binding orientation and affinity of these virtual analogues within the active site of a specific biological target. For instance, based on the known activity of other imidazolones against protein kinases, docking studies could be performed against targets like VEGFR-2 or CDK2A. nih.govjapsonline.com This would provide insights into the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that govern binding, facilitating the rational design of more potent and selective inhibitors.
Table 1: Hypothetical Predictive Modeling Data for Imidazolone (B8795221) Analogues
| Analogue | Modification | Predicted Docking Score (kcal/mol) vs. Target X | Predicted IC₅₀ (µM) from QSAR Model | Key Predicted Interactions |
| Lead Compound | 2-methylphenyl at C5 | -7.5 | 5.2 | H-bond with GLU-85, Pi-stacking with PHE-120 |
| Analogue 1 | 2-chloro-6-methylphenyl at C5 | -8.9 | 1.8 | Additional halogen bond with SER-83 |
| Analogue 2 | 2-methoxyphenyl at C5 | -8.1 | 3.5 | H-bond with ASP-145 |
| Analogue 3 | N-acetyl at 2-amino group | -7.2 | 8.1 | Loss of H-bond donor capability |
| Analogue 4 | 3,5-dimethylphenyl at C5 | -6.9 | 10.4 | Steric clash with LEU-22 |
This table is illustrative and contains hypothetical data to demonstrate the output of predictive modeling studies.
Artificial Intelligence (AI) and Machine Learning (ML) offer transformative potential for imidazolone research by analyzing vast and complex datasets to identify patterns that are not apparent through traditional analysis. nih.govmdpi.com ML algorithms can be trained on existing data from high-throughput screening, chemical properties, and biological activities of known imidazolone compounds to build robust predictive models. nih.gov These models can then be used for a variety of applications, including virtual screening of massive compound libraries, de novo drug design of novel imidazolone scaffolds, and prediction of absorption, distribution, metabolism, and excretion (ADME) properties to identify candidates with favorable drug-like characteristics. mdpi.comnih.gov Deep learning, a subset of ML, can be particularly useful for analyzing molecular images and predicting protein-ligand interactions with high accuracy. nih.gov
Table 2: Application of AI/ML Tools in Imidazolone Drug Discovery
| AI/ML Technique | Application Area | Potential Outcome for Imidazolone Research | Reference |
| Deep Neural Networks (DNN) | De Novo Drug Design | Generation of novel, synthesizable imidazolone structures with optimized target affinity and desired physicochemical properties. | nih.gov |
| Graph Convolutional Networks (Graph-CNN) | Virtual Screening | Rapidly screen large virtual libraries to identify imidazolone derivatives with a high probability of binding to a specific biological target. | mdpi.com |
| Natural Language Processing (NLP) | Literature Mining | Systematically analyze scientific literature to extract hidden relationships between imidazolone scaffolds, biological targets, and disease pathways. | nih.govmdpi.com |
| Ensemble Learning | ADMET Prediction | Classify potential imidazolone drug candidates based on their predicted toxicity profiles, such as inhibition of Cytochrome P450 enzymes. | nih.gov |
Exploration of New Synthetic Pathways and Green Chemistry Innovations
The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for the production of this compound and its derivatives for extensive biological evaluation. Future research should focus on moving beyond traditional multi-step, low-yield syntheses. One promising avenue is the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate the formation of the 2-aminoimidazolin-4-one core, significantly reducing reaction times. chemicalbook.com Another innovative approach is the development of continuous-flow synthesis protocols. This technology offers advantages such as improved safety, scalability, and product purity, and has been successfully applied to the synthesis of other privileged scaffolds like 1,4-benzodiazepin-5-ones. researchgate.net Exploring novel catalytic systems and one-pot reactions that minimize the use of hazardous reagents and reduce waste generation will be key to aligning the synthesis of these compounds with the principles of green chemistry.
Investigation of Novel Biological Targets and Mechanisms (In Vitro)
While the full biological activity profile of this compound is unknown, the broader imidazolone class has demonstrated activity against a range of targets, particularly protein kinases. japsonline.com A critical future direction is to perform extensive in vitro screening of the compound against a diverse panel of biological targets implicated in various diseases. This could include panels of kinases (e.g., tyrosine kinases like VEGFR-2, Src, and serine/threonine kinases like CDKs, ALK5), G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or metabolic pathways. japsonline.comnih.govresearchgate.net For example, 2-amino-4-methylpyridine (B118599) has been identified as a potent inhibitor of inducible NO synthase (NOS II), suggesting that related amino-heterocycles could be explored for similar activity. nih.gov Identifying the primary biological target(s) through these screening assays is the first step in elucidating the compound's mechanism of action and determining its potential therapeutic applications.
Table 3: Potential Biological Targets for In Vitro Investigation
| Target Class | Specific Example(s) | Therapeutic Rationale | Relevant Imidazolone/Scaffold Studies |
| Protein Kinases | VEGFR-2, Src Family Kinases, CDK2A, ALK5 | Cancer, Angiogenesis, Cell Cycle Regulation | nih.govjapsonline.comnih.govresearchgate.net |
| Synthase Enzymes | Inducible NO Synthase (NOS II) | Inflammation, Septic Shock | nih.gov |
| Receptors | Adenosine Receptors (e.g., A₁) | Neurological disorders, Cardiovascular disease | nih.gov |
| p53-MDM2 Interaction | MDM2 | Cancer (reactivation of p53 tumor suppressor) | nih.gov |
Development of Selective Agents Based on Mechanistic Understanding (In Vitro)
Following the identification of a validated biological target, subsequent research must focus on rationally designing analogues of this compound to enhance potency and, crucially, selectivity. High selectivity is vital to minimize off-target effects. This process involves establishing a clear Structure-Activity Relationship (SAR) through systematic chemical modifications. nih.gov For instance, if the compound is found to inhibit a specific kinase, medicinal chemists can synthesize a series of derivatives by altering the substituents on the phenyl ring or the amino group. The in vitro activity of each new compound against the primary target and a panel of related off-targets would be assessed. This data, when combined with computational modeling, allows for an iterative design-synthesize-test cycle to develop agents with high selectivity for the desired biological target. nih.gov
Table 4: Illustrative Structure-Activity Relationship (SAR) for Selectivity
| Compound | Modification from Parent | Target X IC₅₀ (nM) | Off-Target Y IC₅₀ (nM) | Selectivity (Y/X) |
| Parent Compound | - | 250 | 750 | 3 |
| Analogue A | Addition of 4'-fluoro to phenyl ring | 120 | 1500 | 12.5 |
| Analogue B | Addition of 3'-methoxy to phenyl ring | 300 | 800 | 2.7 |
| Analogue C | Cyclization of 2-amino group | 50 | 150 | 3 |
| Analogue D | Replacement of 2-methylphenyl with 2-chlorophenyl | 35 | 3500 | 100 |
This table is illustrative and contains hypothetical data to demonstrate the goal of SAR studies for developing selective agents.
Potential as a Privileged Medicinal Scaffold for Diverse Therapeutic Areas
A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets through modification of its peripheral functional groups. researchgate.netnih.gov The 2-aminoimidazol-4-one core within this compound has the potential to be such a scaffold. The presence of the amino group and the phenyl ring at distinct positions provides clear vectors for chemical diversification. By creating libraries of compounds based on this core, it may be possible to develop agents for a wide range of therapeutic areas. For example, different derivatives of the imidazolone or related imidazole (B134444) scaffolds have shown potential as anticancer agents (kinase inhibitors), anti-inflammatory agents, and antipsychotic agents (dopamine receptor ligands). nih.govjapsonline.comacs.org Future research should therefore not be limited to a single disease but should explore the broader utility of the 2-Amino-5-(aryl)imidazol-4-one scaffold as a template for drug discovery across multiple target classes and indications.
Q & A
Q. What crystallographic parameters ensure accurate refinement of this compound structures?
- Methodological Answer :
- SHELXL refinement : Apply high-resolution data (d-spacing < 1.0 Å) and anisotropic displacement parameters for non-H atoms. Use the Hirshfeld test to validate hydrogen bonding .
- Twinned data handling : For challenging crystals, apply TWINABS or CrysAlisPro to deconvolute overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
